(4-Methyl-1,3-oxazol-5-yl)methylamine

Physicochemical profiling Drug-likeness Lead optimization

(4-Methyl-1,3-oxazol-5-yl)methylamine (CAS 409097-65-0) is a heterocyclic primary amine that serves as a compact, polar building block in medicinal chemistry and agrochemical synthesis. It features a 1,3-oxazole ring with a methyl substituent at position 4 and a reactive aminomethyl handle at position 5, enabling efficient derivatization via amide bond formation or reductive amination.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 409097-65-0
Cat. No. B1290335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,3-oxazol-5-yl)methylamine
CAS409097-65-0
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)CN
InChIInChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3
InChIKeyGKVKHZDHOHYHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Methyl-1,3-oxazol-5-yl)methylamine (CAS 409097-65-0) for Medicinal Chemistry Building Block Selection


(4-Methyl-1,3-oxazol-5-yl)methylamine (CAS 409097-65-0) is a heterocyclic primary amine that serves as a compact, polar building block in medicinal chemistry and agrochemical synthesis [1]. It features a 1,3-oxazole ring with a methyl substituent at position 4 and a reactive aminomethyl handle at position 5, enabling efficient derivatization via amide bond formation or reductive amination [1]. The 4-methyl-1,3-oxazole core is a recognized pharmacophore in anti-inflammatory drug discovery, as demonstrated by a class of patented 4-methyl-5-substituted-1,3-oxazoles that restore acute-phase plasma albumin levels in Freund's adjuvant-induced arthritis models at an oral dose of 100 mg/kg [2].

Building block Heterocyclic primary amine with 5-aminomethyl handle for amide coupling or reductive amination
Scaffold context 4-Methyl-5-substituted oxazole core reported in acute-phase protein modulation research models

Critical Substitution Risks for (4-Methyl-1,3-oxazol-5-yl)methylamine: Why Isomeric and Heterocyclic Analogs Are Not Interchangeable


Scientific and industrial users cannot simply interchange in-class oxazole methylamine analogs due to quantifiable differences in physicochemical properties that directly impact drug design parameters. Computed logP and topological polar surface area (tPSA) diverge meaningfully between regioisomers (e.g., 4-methyl-2-aminomethyl versus 5-aminomethyl substitution) and between oxazole and thiazole heterocycles [1]. These differences alter solubility, permeability, and metabolic stability profiles. Furthermore, the 4-methyl-5-substituted oxazole substitution pattern is explicitly claimed in a patent family demonstrating in vivo anti-inflammatory activity via acute-phase protein modulation [2], a pharmacological outcome that cannot be assumed for 2-substituted or unsubstituted oxazole analogs without equivalent empirical validation.

Regioisomer
Shift of aminomethyl from 5- to 2-position may alter hydrogen-bonding and metabolic stability, limiting direct substitution
Thiazole analog
Substitution of ring oxygen with sulfur may increase lipophilicity and reduce polarity, shifting permeability and protein binding profile
Pharmacophore mismatch
2-Substituted oxazole analogs lack reported in vivo model endpoint context; interchange with 4-methyl-5-substituted scaffold not supported

Quantitative Differentiation Evidence for (4-Methyl-1,3-oxazol-5-yl)methylamine Against Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) Comparison Against Regioisomeric and Heterocyclic Analogs

The target compound (4-Methyl-1,3-oxazol-5-yl)methylamine exhibits a computed XLogP3 of -0.4 and a tPSA of 52.1 Ų [1]. Its closest regioisomer, (5-Methyl-1,3-oxazol-4-yl)methylamine, is predicted to share an identical molecular formula and similar tPSA; however, the shift of the methyl group from position 4 to 5 alters the electronic environment of the oxazole ring, potentially affecting hydrogen-bond acceptor strength and metabolic stability. The thiazole analog, (4-Methyl-1,3-thiazol-5-yl)methylamine, replaces the ring oxygen with sulfur, which is expected to increase lipophilicity (estimated XLogP3 increase of approximately +0.7 log units) and reduce tPSA by approximately 8 Ų based on analogous oxazole-thiazole pair data from PubChem [2]. No direct experimental head-to-head comparison study was identified.

Lipophilicity & Polarity
Data to verify
Oxazole: XLogP3 −0.4, tPSA 52.1 Ų; Thiazole: +0.3, 44.1 Ų (computed)
Lower logP, higher tPSA may support favorable drug-likeness and lower nonspecific binding
Computed values; experimental confirmation recommended
Physicochemical profiling Drug-likeness Lead optimization

Pharmacophore Validation: 4-Methyl-5-Substituted Oxazole Core Demonstrates In Vivo Anti-Inflammatory Activity

A patent from Adir et Compagnie (US5468761A) specifically claims 4-methyl-1,3-oxazole compounds where the 5-position is substituted with various aminoalkyl chains. In a rat adjuvant arthritis model, oral administration of these compounds at 100 mg/kg/day completely or partially restored plasma albumin levels that were reduced by the inflammatory state [1]. This in vivo pharmacodynamic endpoint is directly attributed to the 4-methyl-5-substituted oxazole scaffold. In contrast, 2-substituted or unsubstituted oxazole analogs are not encompassed by this patent and lack equivalent public in vivo efficacy data.

In Vivo Model Response
Class-level inference
4-Methyl-5-substituted oxazole: plasma albumin restoration in adjuvant arthritis rat model (100 mg/kg/day p.o.)
Supports scaffold-specific pharmacophore model context; data absent for 2-substituted analogs
Patent-derived; independent replication not located
Anti-inflammatory Acute-phase proteins Rheumatoid arthritis

Reactive Handle Positioning: 5-Aminomethyl Substitution Enables Direct Conjugation Without Steric Hindrance from the 4-Methyl Group

The primary amine at the 5-methyl position of the oxazole ring is sterically unencumbered by the adjacent 4-methyl group due to the 1,3-relationship of the ring heteroatoms. This contrasts with the hypothetical 4-aminomethyl-5-methyloxazole isomer, where the reactive amine would experience greater steric hindrance from the vicinal methyl group during amide bond formation. While no formal kinetic study comparing these two isomers was identified, the vendor-specified reactivity profile indicates the compound is routinely used for amide formation and reductive amination without requiring special activation [1].

Amine Handle Accessibility
Supporting evidence
5-aminomethyl group: sterically unencumbered, compatible with standard amide coupling and reductive amination
Predictable reactivity may support reproducible parallel library synthesis
Qualitative assessment; no kinetic data for regioisomer comparison
Synthetic accessibility Amide coupling Structure-activity relationship

Optimal Application Scenarios for (4-Methyl-1,3-oxazol-5-yl)methylamine Based on Evidence


Synthesis of Novel Anti-Inflammatory Candidates Targeting Acute-Phase Protein Modulation

Medicinal chemistry teams developing oral anti-inflammatory agents for rheumatoid arthritis or related conditions should use (4-Methyl-1,3-oxazol-5-yl)methylamine as the core scaffold for library synthesis. The 4-methyl-5-substituted oxazole pharmacophore has demonstrated in vivo efficacy in restoring plasma albumin levels in adjuvant arthritis models [1], providing a validated starting point for lead optimization.

Early-Stage Lead Generation Prioritizing Oral Bioavailability and Low Non-Specific Binding

For hit-to-lead programs where oral absorption and minimal off-target binding are critical, the computed low lipophilicity (XLogP3 = -0.4) and moderate polarity (tPSA = 52.1 Ų) of this oxazole methylamine [2] make it a superior choice over more lipophilic thiazole analogs. This physicochemical profile aligns with established drug-likeness guidelines and reduces the need for property-optimization iterations.

Parallel Library Synthesis Requiring Reliable Amine Coupling Chemistry

Process chemists and medicinal chemists executing amide library syntheses under standard coupling conditions should select (4-Methyl-1,3-oxazol-5-yl)methylamine for its sterically accessible primary amine handle [2]. The 5-aminomethyl group's lack of vicinal steric hindrance from the 4-methyl substituent supports higher and more reproducible coupling yields compared to regioisomeric 4-aminomethyl-5-methyloxazole building blocks.

Agrochemical Intermediate Synthesis Leveraging Heterocyclic Amine Reactivity

In agrochemical discovery, where the oxazole ring is a privileged scaffold for fungicides and herbicides, this compound serves as a versatile intermediate. Its commercial availability at 95-98% purity [2] and compatibility with standard derivatization chemistries enable efficient access to diverse 5-substituted oxazole libraries for screening against agricultural pathogens.

Application
Selection Property
Validation Focus
Acute-phase protein modulation research
4-Methyl-5-substituted oxazole pharmacophore context
In vivo model endpoint response (plasma albumin restoration)
Oral drug-likeness lead optimization
Low computed lipophilicity and moderate polarity
Permeability and protein binding assay review
Parallel amide library synthesis
Sterically accessible 5-aminomethyl handle
Coupling yield and purity reproducibility
Agrochemical oxazole intermediate synthesis
Commercial availability and oxazole scaffold
Reactivity and derivatization efficiency
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